1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione
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Overview
Description
1-(3-Chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group and a phenethylamino group attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chlorobenzaldehyde with phenethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(3-chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but lacks the phenethyl group.
1-(4-Chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(3-Bromophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(3-Chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione is unique due to the specific combination of the chlorophenyl and phenethylamino groups attached to the pyrrole-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-7-4-8-15(11-14)21-17(22)12-16(18(21)23)20-10-9-13-5-2-1-3-6-13/h1-8,11-12,20H,9-10H2 |
InChI Key |
BDBAUEWQCPVAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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